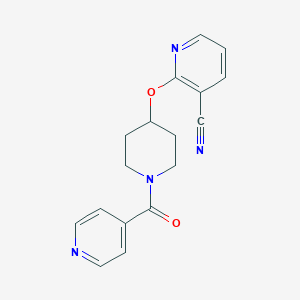

2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-7H2 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

The compound is a solid . The IUPAC name for this compound is 2- (4-piperidinyl)nicotinonitrile .Wissenschaftliche Forschungsanwendungen

Dermatology: Treatment of Inflammatory Skin Conditions

Crisaborole is a selective phosphodiesterase-4 (PDE4) inhibitor. It has been investigated for its therapeutic effects on skin diseases such as psoriasis and atopic dermatitis . PDE4 inhibitors are a novel class of topical drugs that have demonstrated efficacy in phase II and III studies for these conditions . The compound’s chemical structure includes an oxaborole ring, which contributes to its activity.

Mechanism of Action::Wirkmechanismus

Target of Action

The primary target of 2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .

Mode of Action

2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile interacts with its target, c-KIT kinase, by inhibiting its activity . This inhibition results in the disruption of c-KIT-mediated signaling pathways .

Biochemical Pathways

The inhibition of c-KIT kinase affects several biochemical pathways. It leads to the induction of apoptosis and cell cycle arrest . This means that the compound can prevent the cells from dividing and can induce programmed cell death.

Pharmacokinetics

It has been reported that the compound possesses acceptable bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The result of the action of 2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile is the effective suppression of tumor growth in GIST-T1 cell inoculated xenograft model without apparent toxicity . This suggests that the compound could be a potential drug candidate for GISTs .

Zukünftige Richtungen

Research is underway to tailor a rational approach to pharmaceutical innovation in which a new small molecule invention is designed and produced to inhibit particular proteins or abnormally expressed pathways in cancer cells . The results established that P-6 is a prospective aspirant for the development of anticancer agents targeting Aurora-A kinase .

Eigenschaften

IUPAC Name |

2-[1-(pyridine-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-12-14-2-1-7-20-16(14)23-15-5-10-21(11-6-15)17(22)13-3-8-19-9-4-13/h1-4,7-9,15H,5-6,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMURKPFTQSFOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769645.png)

![2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2769654.png)

![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)